BenchChemオンラインストアへようこそ!

Histrionicotoxin

voltage-gated sodium channel batrachotoxinin B displacement local anesthetic comparison

Histrionicotoxin (HTX, CAS 34272-51-0) is a spiropiperidine alkaloid isolated from the skin of the Colombian poison arrow frog Dendrobates histrionicus, characterized by a 1-azaspiro[5.5]undecane skeleton bearing two unsaturated side chains at C-2 and C-7. It functions as a noncompetitive antagonist of nicotinic acetylcholine receptors (nAChRs), binding to an allosteric site within the receptor ion channel rather than the orthosteric acetylcholine-binding site.

Molecular Formula C19H25NO
Molecular Weight 283.4 g/mol
CAS No. 34272-51-0
Cat. No. B1235042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHistrionicotoxin
CAS34272-51-0
Synonymshistrionicotoxin
Molecular FormulaC19H25NO
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESC#CC=CCC1CCCC2(N1)CCCC(C2C=CC#C)O
InChIInChI=1S/C19H25NO/c1-3-5-7-10-16-11-8-14-19(20-16)15-9-13-18(21)17(19)12-6-4-2/h1-2,5-7,12,16-18,20-21H,8-11,13-15H2/b7-5-,12-6-/t16-,17-,18+,19-/m1/s1
InChIKeyJBRYWENFVHQBGY-AFVFYVOOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Histrionicotoxin (CAS 34272-51-0): A Spiropiperidine Alkaloid Probe for Nicotinic Acetylcholine Receptor Ion Channel Studies


Histrionicotoxin (HTX, CAS 34272-51-0) is a spiropiperidine alkaloid isolated from the skin of the Colombian poison arrow frog Dendrobates histrionicus, characterized by a 1-azaspiro[5.5]undecane skeleton bearing two unsaturated side chains at C-2 and C-7 [1]. It functions as a noncompetitive antagonist of nicotinic acetylcholine receptors (nAChRs), binding to an allosteric site within the receptor ion channel rather than the orthosteric acetylcholine-binding site [2]. Physicochemical properties include a molecular formula of C19H25NO (MW 283.41), melting point of 75–76°C, specific rotation [α]D20 –112° (c = 0.34 in ethanol), and UV λmax 224 nm (ε 15,500) [1]. HTX is classified as an ion conductance modulator and is primarily employed as a biochemical probe for investigating nAChR ion channel function and neuromuscular transmission [1][3].

Why Generic Substitution Fails: Histrionicotoxin's Differentiated Ion Channel Selectivity Profile vs. Saturated Analogs


Histrionicotoxin and its synthetic saturated analog perhydrohistrionicotoxin (pHTX) exhibit markedly divergent ion channel selectivity profiles despite sharing the 1-azaspiro[5.5]undecane core, such that they cannot be used interchangeably in experimental protocols. HTX is preferentially more potent at the nAChR ion channel and at putative potassium channel sites, while pHTX is substantially more potent at voltage-dependent sodium channels and shows comparable potency between nAChR and sodium channel sites [1]. Furthermore, HTX enhances binding of [3H]nitrendipine to calcium channel sites, whereas pHTX inhibits this binding — representing a qualitative functional inversion between the two analogs [1]. The natural product also acts as an allosteric modulator that increases agonist affinity for the receptor while stabilizing the desensitized state, a mechanism not replicated by pHTX in the same manner [2]. These fundamental pharmacological differences mean that experimental conclusions drawn with pHTX cannot simply be extrapolated to HTX, and vice versa, mandating careful compound selection based on the specific ion channel target under investigation.

Quantitative Comparative Evidence for Histrionicotoxin (CAS 34272-51-0): Head-to-Head Ion Channel Selectivity Data Against Key Analogs


Sodium Channel Binding: HTX Is ~51-Fold Less Potent Than Perhydrohistrionicotoxin, Defining Divergent Utility for Naᵥ Studies

In a head-to-head radioligand binding study using [3H]batrachotoxinin B displacement from voltage-dependent sodium channels in rat brain membranes, histrionicotoxin (HTX) exhibited an IC50 of 17 μM, whereas perhydrohistrionicotoxin (pHTX) displayed an IC50 of 0.33 μM — a potency difference of approximately 51-fold [1]. Octahydrohistrionicotoxin showed intermediate activity (IC50 1.2 μM). pHTX and octahydrohistrionicotoxin were comparable in potency to established local anesthetics, while HTX was markedly less potent at this site [1]. This differential means that pHTX, not HTX, is the appropriate tool for probing sodium channel pharmacology, directly informing procurement decisions based on experimental target.

voltage-gated sodium channel batrachotoxinin B displacement local anesthetic comparison

Potassium Channel Binding: HTX Is ~13-Fold More Potent Than pHTX, Inverting the Selectivity Hierarchy

The selectivity relationship between HTX and pHTX inverts at putative potassium channels. Using [3H]phencyclidine ([3H]PCP) displacement from rat brain membranes, HTX showed an IC50 of 15 μM, while pHTX was dramatically less potent with an IC50 of 200 μM — a ~13-fold difference in favor of HTX [1]. Both compounds, however, were at least 200-fold less potent than phencyclidine itself at this site [1]. The other histrionicotoxin congeners exhibited potencies more similar to HTX than to pHTX at potassium channels, indicating that full saturation of the side chains (as in pHTX) selectively impairs potassium channel binding while enhancing sodium channel binding [1].

putative potassium channel phencyclidine binding site ion channel selectivity inversion

nAChR Antagonism Mechanism: HTX Acts Noncompetitively (IC50 3 μM), Distinct from Competitive Antagonist Neosurugatoxin (IC50 27 nM)

In a direct comparative study using cultured bovine adrenal medullary cells, histrionicotoxin inhibited carbachol-induced 22Na+ influx, 45Ca2+ influx, and catecholamine secretion with an IC50 of 3 μM, while neosurugatoxin achieved inhibition with an IC50 of 27 nM [1]. Critically, the inhibitory effect of neosurugatoxin was reversed by increasing carbachol concentrations (competitive mechanism), whereas HTX-mediated inhibition was not reversed, confirming its noncompetitive mode of action at the nAChR ion channel [1]. Furthermore, at concentrations exceeding 10 μM, HTX additionally reduced veratridine-induced 22Na+ influx via voltage-dependent sodium channels, while neosurugatoxin showed no such off-target activity, highlighting HTX's broader ion channel activity profile [1].

nicotinic acetylcholine receptor noncompetitive antagonism carbachol-induced ion flux

State-Dependent Binding: HTX Displays 3.5-Fold Higher Affinity for the Agonist-Activated nAChR Ion Channel Conformation

HTX exhibits pronounced state-dependent binding to the nAChR ion channel complex in Torpedo electroplax membranes. HTX was 3.5-fold more potent at displacing [3H]perhydrohistrionicotoxin ([3H]H12-HTX) in the presence of the agonist carbamylcholine than in its absence, indicating preferential binding to the activated/open channel conformation [1]. Additionally, HTX was 3-fold more potent versus [3H]phencyclidine ([3H]PCP) binding than versus [3H]H12-HTX binding in the resting state [1]. Structural modifications altered this state selectivity: O-acetylation of HTX increased selectivity for the carbamylcholine-activated state, while N-methylation or O-acetylation increased the differential potency between [3H]PCP and [3H]H12-HTX binding sites [1].

state-dependent binding allosteric modulation ion channel conformation

Allosteric Enhancement of Agonist Affinity: HTX Increases Receptor Agonist Affinity 10-Fold While Stabilizing the Desensitized State

HTX and its analog dihydroisohistrionicotoxin act as allosteric modulators that profoundly alter nAChR agonist pharmacology. Dihydroisohistrionicotoxin inhibited acetylcholine receptor-dependent 22Na+ uptake in cultured chick muscle cells with a Ki of 0.2 μM via a noncompetitive mechanism [1]. The toxin enhanced agonist-induced desensitization of the receptor, which was accompanied by a 10-fold increase in receptor affinity for agonists [1]. Critically, dihydroisohistrionicotoxin increased the affinity of the desensitized form of the receptor for agonists but not for antagonists, demonstrating selective modulation of the agonist-bound desensitized conformational state [1]. This allosteric desensitization-stabilizing mechanism is distinct from that of classical competitive antagonists (e.g., α-bungarotoxin, mecamylamine) and from simpler open-channel blockers that merely occlude the pore.

allosteric modulation receptor desensitization agonist affinity enhancement

Natural Abundance vs. Synthetic Accessibility: HTX Requires Total Synthesis (<180 μg/Frog), with Validated 16.5% Overall Yield Route Available

Histrionicotoxin's natural abundance is extremely limited — less than 180 μg of HTX can be isolated per individual frog (Dendrobates histrionicus) . This supply constraint mandates total synthesis for any meaningful research program. A validated concise total synthesis of (±)-histrionicotoxin achieved a 16.5% overall yield using a bidirectional synthesis strategy featuring double olefin metathesis and tandem Michael addition/1,3-dipolar cycloaddition as key transformations . In contrast, the saturated analog perhydrohistrionicotoxin (pHTX) can be accessed via a more straightforward nine-step divergent synthesis that also provides access to three stereoisomers with distinct α4β2-nAChR activities [1]. Some pHTX diastereomers unexpectedly exhibited more potent antagonistic activity at chicken α4β2-neuronal nAChRs than pHTX itself [1], and recently developed HTX analogs have achieved IC50 values as low as 0.10 μM (α4β2) and 0.45 μM (α7) [2]. The scarcity of natural HTX and the availability of well-characterized synthetic routes with defined yields directly impact procurement feasibility and cost.

natural product supply total synthesis alkaloid procurement

Best Research and Industrial Application Scenarios for Histrionicotoxin (CAS 34272-51-0)


nAChR Ion Channel Conformational Probing Using State-Dependent HTX Binding

HTX is optimally deployed as a conformational probe to distinguish resting, open, and desensitized states of the nicotinic acetylcholine receptor ion channel. Its 3.5-fold preferential binding to the agonist-activated state, combined with its allosteric stabilization of the desensitized conformation that produces a 10-fold increase in agonist affinity, makes HTX uniquely suited for stopped-flow kinetic studies and radioligand binding experiments aimed at parsing nAChR conformational transitions [1][2]. This application leverages HTX's mechanism that no orthosteric competitive antagonist can replicate.

Selective Pharmacological Isolation of nAChR-Mediated Responses from Sodium and Potassium Channel Contributions

In electrophysiological preparations where multiple ion channel types contribute to the measured signal, HTX provides a differentiated tool for isolating nAChR-mediated components from voltage-gated sodium and potassium channel contributions. HTX blocks synaptic nAChR-mediated responses at concentrations of 5–10 μM while requiring approximately 100-fold higher concentrations to affect conducting membrane action potentials, enabling concentration-dependent dissection of synaptic vs. extrasynaptic channel contributions [1]. Perhydrohistrionicotoxin, with its inverted selectivity profile (more potent at sodium channels than HTX by ~51-fold), cannot achieve this same pharmacological separation [2].

Structure–Activity Relationship (SAR) Platform for Noncompetitive nAChR Antagonist Development

The 1-azaspiro[5.5]undecane scaffold of HTX serves as a validated starting point for medicinal chemistry programs targeting noncompetitive nAChR antagonists. Recent work has demonstrated that stereochemical manipulation of the pHTX core yields diastereomers with enhanced potency over the parent compound at α4β2-nAChRs, and that novel analogs can achieve IC50 values as low as 0.10 μM (α4β2) and 0.45 μM (α7) [1][2]. The availability of a concise nine-step divergent synthetic route from a common aldehyde intermediate via one-step 1-azaspiro[5.5]undecane construction enables systematic exploration of substitution patterns at C-2, C-7, and the nitrogen and oxygen functionalities [1].

Allosteric Desensitization Mechanism Studies in Neuromuscular and Neuronal nAChR Preparations

HTX's unique ability to enhance agonist-induced desensitization while simultaneously increasing agonist affinity by 10-fold makes it an essential pharmacological tool for investigating the molecular basis of nAChR desensitization — a process implicated in myasthenic syndromes, nicotine addiction, and anesthetic mechanisms [1]. HTX's effects parallel certain aspects of local anesthetic action at the receptor level, and comparative studies using HTX alongside local anesthetics have been instrumental in mapping allosteric inhibitor binding sites on the nAChR complex [2]. Dihydroisohistrionicotoxin's selectivity for enhancing agonist but not antagonist affinity in the desensitized state further enables dissection of agonist-specific conformational coupling [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Histrionicotoxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.